N-(3-Amino-4-methylphenyl)butanamide
Overview
Description
N-(3-Amino-4-methylphenyl)butanamide is an organic compound with the molecular formula C11H16N2O. This compound is characterized by the presence of an amine group and a butanamide group attached to a phenyl ring. It is a crucial intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methylphenyl)butanamide can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-methylphenylamine with butanoyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often performed using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and better selectivity. The use of microreactors also enables the optimization of reaction parameters such as temperature, pressure, and flow rates, resulting in more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-Amino-4-methylphenyl)butanamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex organic molecules
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(3-Amino-4-methylphenyl)butanamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound has a benzamide group instead of a butanamide group, leading to different chemical properties and applications.
N-(3-Amino-4-methylphenyl)acetamide: The presence of an acetamide group results in different reactivity and biological activity compared to the butanamide derivative.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it valuable for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSKCPZUDHYRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589814 | |
Record name | N-(3-Amino-4-methylphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946769-29-5 | |
Record name | N-(3-Amino-4-methylphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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